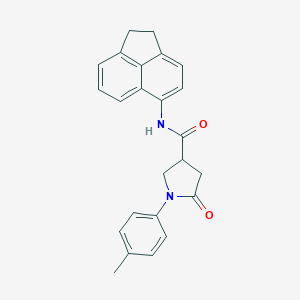![molecular formula C22H23N3O4S B278698 ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278698.png)
ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has been found to have a wide range of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. Additionally, it has been found to have antioxidant properties, which could make it useful in the treatment of various diseases that are associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers who are studying the mechanisms of cancer growth and development. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for use in experiments.
Orientations Futures
There are many potential future directions for the use of Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in scientific research. One promising area of research is the development of new cancer therapies that are based on this compound. Additionally, this compound could be used to study the mechanisms of cancer growth and development, as well as the role of CDK4 and CDK6 in the cell cycle. Other potential future directions include the development of new anti-inflammatory drugs and the treatment of diseases that are associated with oxidative stress.
Méthodes De Synthèse
The synthesis of Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been achieved using various methods. One of the most common methods involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with ethyl chloroformate and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of 4-oxoquinazoline. The reaction is carried out in a solvent such as dichloromethane or acetonitrile and is typically heated to reflux for several hours.
Applications De Recherche Scientifique
Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C22H23N3O4S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
ethyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H23N3O4S/c1-2-29-22(28)19-15-8-4-6-10-17(15)30-20(19)24-18(26)11-12-25-13-23-16-9-5-3-7-14(16)21(25)27/h3,5,7,9,13H,2,4,6,8,10-12H2,1H3,(H,24,26) |
Clé InChI |
CVYANVHSNRLLGG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278615.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278617.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B278623.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278628.png)

![Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B278639.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)
![5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B278642.png)

![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)
